4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol
Description
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol is a halogenated cyclohexanol derivative featuring a pyrazole ring substituted with an iodine atom at the 4-position. Its iodine substituent contributes to unique electronic and steric properties, distinguishing it from non-halogenated analogs.
Properties
IUPAC Name |
4-(4-iodopyrazol-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8-9,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLNMGUDPUDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=C(C=N2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255911 | |
| Record name | trans-4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227611-92-8 | |
| Record name | trans-4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol:
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5)
- Molecular Formula : C₁₆H₁₈N₄
- Key Features: A fused indeno-pyrazole system with a cyclohexyl group and hydrazone functionality.
- Comparison: Lacks the iodine substituent and cyclohexanol backbone but retains a pyrazole core.
CHMSA Compounds (1-Methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol derivatives)
- Molecular Formula : Variable (e.g., C₂₀H₂₂O₃S for base structure).
- Comparison : Unlike the iodine-pyrazole substituent in the target compound, CHMSA derivatives prioritize sulfonylmethyl groups for enhanced solubility and receptor binding. Their clinical relevance is better characterized .
Coumarin-Pyrazole-Pyrimidinone Hybrids (e.g., Compound 4i and 4j)
- Molecular Formula : C₂₆H₂₀N₄O₃ (example).
- Key Features: Coumarin and tetrazole moieties fused to pyrazole-pyrimidinone systems.
- Comparison: These hybrids emphasize polycyclic frameworks for optical or anticancer applications, diverging from the simpler cyclohexanol-iodopyrazole structure .
Physicochemical and Analytical Comparisons
Mass Spectral Distinction
Cyclohexanol derivatives often exhibit similar mass spectra due to shared fragmentation patterns. For example, NIST data indicate that compounds like cyclohexanol itself are challenging to distinguish via mass spectrometry due to spectral similarities among analogs . The iodine atom in 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol may improve differentiation by introducing unique isotopic signatures (e.g., m/z peaks at 127 for iodine).
Thermal and Solubility Properties
- 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol (Predicted): Higher molecular weight (due to iodine) likely reduces volatility (boiling point >200°C). Iodine may enhance lipophilicity, decreasing aqueous solubility compared to non-halogenated analogs .
Preparation Methods
CuI-Catalyzed C–O Bond Formation
The CuI-mediated Ullman-type coupling is a cornerstone for attaching cyclohexanol to the iodopyrazole moiety. A representative protocol involves reacting 4-iodo-1H-pyrazole with cyclohexanol derivative A under the following conditions:
| Reagent/Condition | Specification | Yield (%) | Reference |
|---|---|---|---|
| 4-Iodo-1H-pyrazole | 1.0 equiv | 64 | |
| Cyclohexanol derivative | 2.0 equiv | 64 | |
| Base | KOtBu (2.0 equiv) | 64 | |
| Solvent | DMF | 64 | |
| Temperature | 125°C, 24 hours | 64 |
This method leverages the electrophilicity of the iodine atom, enabling nucleophilic attack by the cyclohexanol oxygen. Purification via flash column chromatography (FCC) with ethyl acetate/cyclohexane gradients isolates the product.
Nucleophilic Substitution via Tosylate Intermediates
Activating cyclohexanol as a tosylate enhances reactivity in SN2 displacements. For example:
-
Tosylation : Cyclohexanol reacts with tosyl chloride (1.2 equiv) in dichloromethane at 0°C, yielding cyclohexyl tosylate (93% yield).
-
Coupling : 4-Iodo-1H-pyrazole displaces the tosylate group in DMF at 65°C for 72 hours, affording 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanol in 58% yield.
Protecting Group Strategies
The NH group of pyrazole necessitates protection during coupling to prevent side reactions. Trityl (Trt) groups are commonly used due to their stability under basic conditions. A typical sequence involves:
-
Protection : Treating 4-iodo-1H-pyrazole with trityl chloride in pyridine (82% yield).
-
Coupling : Reacting Trt-protected pyrazole with cyclohexanol derivative under Mitsunobu conditions (DIAD, PPh3).
-
Deprotection : Removing the Trt group with trifluoroacetic acid (TFA) in dichloromethane.
Purification and Characterization
Final purification employs FCC with gradient elution (e.g., 0–30% ethyl acetate in cyclohexane). Advanced techniques like HPLC-MS and / NMR confirm structural integrity. For instance, the cyclohexanol proton resonates at δ 3.95 ppm as a multiplet, while the pyrazole C4-I signal appears at δ 7.55 ppm.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the common synthetic routes for 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol, and what critical reaction parameters must be controlled?
Methodological Answer:
The synthesis typically involves coupling iodopyrazole derivatives with functionalized cyclohexanol precursors. Key steps include:
- Cyclohexanol Activation: Introduce a leaving group (e.g., tosylate) on cyclohexanol to enable nucleophilic substitution with pyrazole.
- Pyrazole Functionalization: 4-Iodo-1H-pyrazole can be synthesized via electrophilic iodination using iodine monochloride (ICl) in acetic acid .
- Coupling Reaction: Use a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to facilitate SN2 displacement.
Critical Parameters: - Temperature Control: Maintain 80–100°C during coupling to ensure reactivity without side reactions (e.g., dehalogenation) .
- Purification: Recrystallization from ethanol or methanol is essential to remove unreacted iodopyrazole and salts .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolve crystal packing and torsion angles between the pyrazole and cyclohexanol rings. Weak C–H⋯O and C–H⋯π interactions stabilize the lattice .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from iodine .
Advanced: How can computational methods like quantum chemical calculations assist in optimizing the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for pyrazole-cyclohexanol coupling .
- Solvent Effects: Simulate solvent interactions (e.g., DMF vs. acetonitrile) to predict reaction rates and selectivity .
- Machine Learning: Train models on existing pyrazole synthesis data to recommend optimal conditions (e.g., temperature, catalyst) .
Advanced: What strategies resolve contradictions in biological activity data between similar pyrazole-cyclohexanol derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., iodine vs. chlorine) on target binding using molecular docking .
- Meta-Analysis: Aggregate data from analogs (e.g., ethyl 4-aminobenzoate derivatives) to identify trends in antimicrobial or anti-inflammatory activity .
- Experimental Validation: Replicate conflicting studies under standardized conditions (e.g., fixed cell lines, assay protocols) to isolate variables .
Methodological: How to design a factorial experiment to investigate the effect of reaction conditions on the yield of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol?
Methodological Answer:
- Variables: Temperature (60°C, 100°C), solvent (DMF, acetonitrile), and base (K₂CO₃, Cs₂CO₃).
- Design: 2³ factorial matrix (8 experiments) with triplicates to assess main effects and interactions .
- Analysis: Use ANOVA to identify significant factors. For example, higher temperature in DMF may increase yield but risk decomposition .
Advanced: What are the implications of substituent electronic effects on the reactivity and stability of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol during storage?
Methodological Answer:
- Electron-Withdrawing Effects: The iodine atom reduces electron density on the pyrazole ring, slowing oxidation but increasing susceptibility to nucleophilic attack at the cyclohexanol oxygen .
- Stability Testing: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Iodo derivatives show slower hydrolysis compared to bromo analogs .
- Light Sensitivity: UV-Vis studies reveal photodegradation pathways; store in amber vials under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
